molecular formula C10H12N4O4 B11863433 (1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)acetic acid CAS No. 5614-58-4

(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)acetic acid

Cat. No.: B11863433
CAS No.: 5614-58-4
M. Wt: 252.23 g/mol
InChI Key: CTQOMMSPHMBJHE-UHFFFAOYSA-N
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Description

2-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetic acid is a chemical compound with the molecular formula C10H12N4O4. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a purine ring system substituted with methyl groups and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetic acid typically involves the reaction of 1,3,7-trimethylxanthine (caffeine) with bromoacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the purine derivative.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the purity of the final product, and the process often involves purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetic acid moiety can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethylxanthine (Caffeine): Shares the purine ring system but lacks the acetic acid moiety.

    Theobromine: Another purine derivative with similar methyl substitutions but different functional groups.

    Theophylline: Similar to caffeine but with different pharmacological effects.

Uniqueness

2-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetic acid is unique due to its combination of a purine ring system with an acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5614-58-4

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)acetic acid

InChI

InChI=1S/C10H12N4O4/c1-12-5(4-6(15)16)11-8-7(12)9(17)14(3)10(18)13(8)2/h4H2,1-3H3,(H,15,16)

InChI Key

CTQOMMSPHMBJHE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC(=O)O

Origin of Product

United States

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